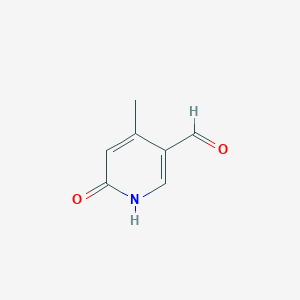

6-Hydroxy-4-methylnicotinaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Hydroxy-4-methylnicotinaldehyde is an organic compound with the molecular formula C7H7NO2 It is a derivative of nicotinaldehyde, characterized by the presence of a hydroxyl group at the 6th position and a methyl group at the 4th position on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4-methylnicotinaldehyde can be achieved through several methods. One common approach involves the oxidation of 6-Hydroxy-4-methylnicotinic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to prevent over-oxidation.

Another method involves the condensation of 6-Hydroxy-4-methylpyridine with formaldehyde, followed by oxidation. This route may utilize catalysts such as palladium or copper to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often employs large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Hydroxy-4-methylnicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, often in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: 6-Hydroxy-4-methylnicotinic acid.

Reduction: 6-Hydroxy-4-methylbenzyl alcohol.

Substitution: Various ethers and esters depending on the substituents used.

Wissenschaftliche Forschungsanwendungen

6-Hydroxy-4-methylnicotinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Wirkmechanismus

The mechanism of action of 6-Hydroxy-4-methylnicotinaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

In the context of neurodegenerative diseases, it may exert neuroprotective effects by reducing oxidative stress and inhibiting the aggregation of misfolded proteins. In cancer research, it is studied for its ability to induce apoptosis and inhibit cell proliferation.

Vergleich Mit ähnlichen Verbindungen

6-Hydroxy-4-methylnicotinaldehyde can be compared with other similar compounds, such as:

6-Hydroxy-4-methylnicotinic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

4-Methylnicotinaldehyde: Lacks the hydroxyl group at the 6th position.

6-Hydroxy-4-methylpyridine: Lacks the aldehyde group.

Biologische Aktivität

6-Hydroxy-4-methylnicotinaldehyde (HMNA) is a derivative of nicotinic compounds, notable for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and research findings, focusing on its implications in neuroscience and potential therapeutic applications.

Target Interaction

HMNA primarily interacts with nicotinic acetylcholine receptors (nAChRs) , similar to its parent compound nicotine. These receptors are crucial for neurotransmission in the central nervous system (CNS) and play a significant role in cognitive functions such as attention and memory enhancement.

Biochemical Pathways

The compound influences the cholinergic system , which is vital for various neurological processes. By modulating nAChRs, HMNA can affect neuronal signaling pathways, potentially leading to improved cognitive functions.

Cellular Effects

Research indicates that HMNA impacts various cellular processes:

- Cell Signaling : It alters signaling pathways related to neurotransmission.

- Gene Expression : The compound may influence gene expression patterns associated with neuroprotection and synaptic plasticity.

- Cell Metabolism : HMNA's interaction with cellular metabolism has been documented, although specific metabolic pathways require further investigation .

In Vitro Studies

In laboratory settings, HMNA has shown promising results regarding its stability and effects over time. However, detailed studies on its long-term effects on cellular function remain limited. Initial findings suggest that it can enhance neuronal survival under stress conditions, indicating potential neuroprotective properties .

Animal Models

Dosage studies in animal models reveal that the effects of HMNA vary significantly with concentration. Lower doses tend to enhance cognitive functions without adverse effects, while higher doses may lead to toxicity. This biphasic response underscores the importance of dosage in therapeutic contexts .

Neuroprotective Effects

A study examining the neuroprotective effects of HMNA demonstrated that it could reduce neuronal apoptosis in models of oxidative stress. The compound was shown to upregulate antioxidant enzymes, providing a protective mechanism against neurodegeneration .

Cognitive Enhancement

Another significant study highlighted HMNA's role in enhancing cognitive performance in aged rodent models. The results indicated improvements in memory retention and learning capabilities, suggesting its potential as a cognitive enhancer in aging populations .

Comparative Analysis

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Aldehyde with hydroxyl group | Cognitive enhancement, neuroprotection |

| 4-Methylnicotinaldehyde | Aldehyde without hydroxyl | Limited neuroprotective effects |

| 6-Hydroxy-4-methylnicotinic acid | Carboxylic acid derivative | Antimicrobial properties |

The table above compares HMNA with structurally similar compounds, highlighting its unique biological activities.

Eigenschaften

IUPAC Name |

4-methyl-6-oxo-1H-pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-2-7(10)8-3-6(5)4-9/h2-4H,1H3,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCWIXQZWNAOBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC=C1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.